3-(2-Methylpropyl)-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline is a heterocyclic compound that falls under the category of imidazoisoquinolines. This compound is characterized by its complex bicyclic structure, which integrates both imidazole and isoquinoline moieties. Its unique chemical structure contributes to its potential applications in various fields, including medicinal chemistry and materials science.
The compound is synthesized through various chemical routes, with one notable method involving the cyclocondensation of specific precursors. While detailed industrial production methods are not extensively documented, the principles of heterocyclic synthesis can be applied to scale up production effectively.
3-(2-Methylpropyl)-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline is classified as a heterocyclic aromatic compound. Its classification is significant due to the presence of nitrogen atoms in its ring structure, which influences its chemical behavior and biological activity.
The synthesis of 3-(2-Methylpropyl)-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline typically involves cyclocondensation reactions. One common synthetic route includes:
The reaction conditions for synthesizing this compound often require careful control of temperature and reaction time to optimize yield and purity. High-throughput screening techniques may also be employed to identify the most effective reaction parameters.
The molecular structure of 3-(2-Methylpropyl)-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline can be represented as follows:
| Property | Value |
|---|---|
| CAS Number | 918892-43-0 |
| Molecular Formula | C21H22N2 |
| Molecular Weight | 302.4 g/mol |
| InChI | InChI=1S/C21H22N2/c1-15(2)... |
| Canonical SMILES | CC(C)CC1=C(N=C2N1CCC3=CC=CC=C32)C4=CC=CC=C4 |
3-(2-Methylpropyl)-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline can undergo several types of chemical reactions:
The choice of reagents and conditions significantly affects the outcomes of these reactions. For instance:
The physical properties of 3-(2-Methylpropyl)-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline include:
Chemical properties include:
3-(2-Methylpropyl)-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline has several promising applications:
This compound's diverse applications highlight its importance in ongoing scientific research and development efforts across multiple disciplines.
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7